6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions using fluorinated aromatic compounds.
Final Coupling Reaction: The final step involves coupling the fluorophenyl-substituted thieno[3,2-d]pyrimidine with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- 4-chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine
Uniqueness
6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of fluorophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H13F2N3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H13F2N3S/c20-14-5-1-12(2-6-14)10-22-19-18-16(23-11-24-19)9-17(25-18)13-3-7-15(21)8-4-13/h1-9,11H,10H2,(H,22,23,24) |
InChI Key |
WKHNGARTDYSXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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